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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical
properties of triphenylstannane (PhsSnH). The document is tailored for researchers,
scientists, and professionals in drug development who require a detailed understanding of the
energetic characteristics of this organotin compound. It includes a summary of quantitative
data, descriptions of relevant experimental protocols, and visualizations of experimental
workflows.

Introduction to Triphenylstannane

Triphenylstannane, a member of the organotin hydride family, is a versatile reagent in organic
synthesis, primarily utilized as a radical-based reducing agent. Its chemical formula is
CisH16Sn, and it exists as a colorless solid at room temperature.[1][2] A thorough
understanding of its thermochemical properties is crucial for predicting its reactivity, stability,
and for the design of synthetic routes and thermal safety assessments in its applications.

Quantitative Thermochemical Data

The available quantitative thermochemical data for triphenylstannane is limited. Direct
experimental values for key parameters such as the standard enthalpy of formation,
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combustion, and sublimation are not readily found in the literature. However, important data
regarding its bond energies and reaction enthalpies have been reported.

Table 1: Physical and Thermochemical Properties of Triphenylstannane

Property Value Units Notes
Molecular Formula CisH16Sn - [11[2]
Molar Mass 351.03 g/mol [1]
Melting Point 28 °C [2][3]
Boiling Point 163-165 °C at 0.3 mmHg [3]
Density 1.374 g/mL at 25 °C [1][3]

PhsSn-H Bond

Dissociation Enthalpy 76.0+ 3.0 kcal/mol In toluene solution

(BDE)

318.0+12.6 kJ/mol In toluene solution

Enthalpy of

Dehydrogenation )
-15.8+2.2 kcal/mol In toluene solution

(2PhsSnH - PhsSn-

SnPhs + H2)

-66.1 + 9.2 kJ/mol In toluene solution

Note: The Bond Dissociation Enthalpy and Enthalpy of Dehydrogenation were determined from
kinetic and calorimetric studies of the reaction of triphenylstannane with a chromium carbonyl
complex and its catalytic dehydrogenation, respectively.

Experimental Protocols for Thermochemical
Analysis

While specific experimental protocols for determining the thermochemical properties of
triphenylstannane are not extensively detailed in the literature, this section outlines the
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general methodologies for key experimental techniques that would be employed for such a
compound.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of
formation of organic and organometallic compounds.[4][5]

Objective: To determine the standard enthalpy of combustion (AH°c) of triphenylstannane,
from which the standard enthalpy of formation (AH°f) can be calculated.

Methodology:

» Sample Preparation: A precisely weighed sample of pure triphenylstannane (typically in the
range of 0.5-1.5 g) is placed in a crucible within a high-pressure vessel known as a "bomb."
[6] A fusible wire is placed in contact with the sample to initiate combustion.[6][7]

o Calorimeter Setup: The bomb is sealed and pressurized with pure oxygen to approximately
30 atm.[6] It is then submerged in a known quantity of water in an insulated container (the
calorimeter). The initial temperature of the water is measured with high precision.[7]

o Combustion: The sample is ignited by passing an electric current through the wire.[6][7] The
complete combustion of triphenylstannane would proceed according to the following
reaction: CisHi1eSn(s) + 23 Oz(g) — 18 CO2z(g) + 8 H20(I) + SnOz(s)

o Temperature Measurement: The temperature of the water is monitored, and the maximum
temperature reached is recorded. The temperature change (AT) is used to calculate the heat
released.[7]

o Data Analysis: The heat capacity of the calorimeter (C_cal) is predetermined by combusting
a standard substance with a known enthalpy of combustion, such as benzoic acid.[6] The
heat released by the combustion of triphenylstannane (q_comb) is calculated using the
formula: g_comb =-C_cal * AT

o Corrections: Corrections are applied for the heat of combustion of the ignition wire and for
the formation of any side products, such as nitric acid from residual nitrogen in the bomb.[4]
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o Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated on a
molar basis. The standard enthalpy of formation is then determined using Hess's Law:
AH°f(PhsSnH) = 18 * AH°f(CO2) + 8 * AH°f(H20) + AH°f(SnO2) - AH°c(PhsSnH) where the
standard enthalpies of formation of COz, H20, and SnO:z are known values.

Diagram of Experimental Workflow:
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Workflow for determining the enthalpy of formation via combustion calorimetry.
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Knudsen Effusion Mass Spectrometry for Enthalpy of
Sublimation

Knudsen Effusion Mass Spectrometry (KEMS) is a powerful technique for determining the
vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[8]

[9]

Objective: To measure the vapor pressure of solid triphenylstannane as a function of
temperature and to determine its standard enthalpy of sublimation (AH°sub).

Methodology:

o Sample Preparation: A small amount of solid triphenylstannane is placed in a Knudsen cell,
which is a small, thermally stable container with a very small orifice.[9]

o Apparatus Setup: The Knudsen cell is placed within a high-vacuum chamber and heated to a
precisely controlled temperature.

o Effusion: At a given temperature, molecules of triphenylstannane effuse through the orifice
into the high vacuum, forming a molecular beam.[9]

¢ Mass Spectrometry: The molecular beam is directed into the ion source of a mass
spectrometer, where the effusing molecules are ionized and their mass-to-charge ratio is
analyzed. The intensity of the ion signal corresponding to the triphenylstannane molecule is
proportional to its partial pressure in the cell.

o Data Collection: The ion intensity is measured at various temperatures.

» Data Analysis: The vapor pressure (P) is related to the ion intensity (I) by the equation: P = k
* | * T where k is a calibration constant and T is the absolute temperature. The enthalpy of
sublimation is then determined from the Clausius-Clapeyron equation by plotting In(P) versus
1/T. The slope of the resulting line is equal to -AH°sub / R, where R is the gas constant.

Diagram of Experimental Workflow:
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Workflow for determining the enthalpy of sublimation using KEMS.
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Conclusion

The thermochemical data for triphenylstannane is not as extensively documented as for many
other common organic compounds. The key experimentally determined value available is the
PhsSn-H bond dissociation enthalpy. This guide has summarized the known data and outlined
the standard experimental procedures that would be necessary to determine other fundamental
thermochemical properties like the enthalpy of formation and sublimation. Such data would be
invaluable for a more complete understanding of the chemical behavior of triphenylstannane
and for the optimization of its use in various applications. Further experimental work in this area
is highly encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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